N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloro-dimethylphenyl group, a triazole ring, and a pyridine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the chloro-dimethylphenyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety are often involved in binding interactions, while the chloro-dimethylphenyl group can influence the compound’s overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The unique combination of the chloro-dimethylphenyl group, triazole ring, and pyridine moiety in N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides distinct chemical properties and biological activities. Compared to similar compounds, it may offer enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications.
Properties
CAS No. |
573931-96-1 |
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Molecular Formula |
C19H20ClN5OS |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-4-25-18(14-6-5-7-21-10-14)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-15(17)20/h5-10H,4,11H2,1-3H3,(H,22,26) |
InChI Key |
ZCUKFHQGJHVXED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
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